Acenaphtho[1,2-c][1,2,5]thiadiazole
Description
Acenaphtho[1,2-c][1,2,5]thiadiazole is a fused heterocyclic compound comprising a thiadiazole ring annulated with an acenaphthene scaffold. Its structure features a planar π-conjugated system, which enhances electron-accepting properties due to the electron-deficient thiadiazole unit. This compound is part of the 1,2,5-thiadiazole 1,1-dioxide family, where the sulfur atom is oxidized to a sulfone group, significantly altering its electronic characteristics compared to non-oxidized analogs. Crystallographic studies reveal its rigid, coplanar geometry, which facilitates strong intermolecular interactions and charge transport in organic semiconductors .
Key properties include a narrow bandgap (~1.93 eV in derivatives) and stable radical anion species, as demonstrated by electrochemical and photophysical analyses. These traits make it suitable for applications in organic photovoltaics (OPVs) and molecular electronics .
Properties
CAS No. |
437-40-1 |
|---|---|
Molecular Formula |
C12H6N2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
acenaphthyleno[1,2-c][1,2,5]thiadiazole |
InChI |
InChI=1S/C12H6N2S/c1-3-7-4-2-6-9-10(7)8(5-1)11-12(9)14-15-13-11/h1-6H |
InChI Key |
ATWSLZBPBDFGTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NSN=C4C3=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acenaphtho[1,2-c][1,2,5]thiadiazole typically involves the cyclization of acenaphthene derivatives with thiadiazole precursors. One common method includes the reaction of acenaphthenequinone with thiosemicarbazide under acidic conditions to form the desired thiadiazole ring .
Industrial Production Methods
the synthesis generally follows similar principles to laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Acenaphtho[1,2-c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different physical and chemical properties depending on the substituents introduced .
Scientific Research Applications
Acenaphtho[1,2-c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique electronic properties.
Mechanism of Action
The mechanism of action of acenaphtho[1,2-c][1,2,5]thiadiazole involves its interaction with various molecular targets and pathways. Its planar structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its electronic properties enable it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole (NTz)
NTz is a bis-thiadiazole fused with a naphthalene core, widely used as an electron-accepting unit in high-performance OPVs. Unlike acenaphtho[1,2-c][1,2,5]thiadiazole, NTz lacks the sulfone group, resulting in distinct electronic behavior:
- Bandgap and Energy Levels : NTz-based polymers exhibit broader bandgaps (~1.5–1.8 eV) compared to acenaphtho derivatives. For example, NTz copolymer PDNTI-NTz achieves a power conversion efficiency (PCE) of 10.6% in solar cells, attributed to optimized LUMO levels (-3.8 eV) for charge separation .
| Property | This compound | NTz |
|---|---|---|
| Bandgap (eV) | ~1.93 (IND10 derivative) | ~1.5–1.8 |
| LUMO (eV) | -3.5 (estimated) | -3.8 |
| PCE in OPVs (%) | Not yet reported >10% | 10.6–11% |
| Radical Anion Stability | High | Moderate |
Benzo[c][1,2,5]thiadiazole (BTz)
BTz, a smaller benzothiadiazole derivative, is less π-extended than this compound:
- Electron Affinity : BTz has a higher LUMO (-3.3 eV) than acenaphtho derivatives, limiting its electron-withdrawing capability in OPVs. PDNTI-BTz polymers show lower PCEs (6–8%) compared to NTz-based counterparts .
- Optical Properties : BTz absorbs in the visible range (λmax ~500 nm), while acenaphtho derivatives exhibit redshifted absorption due to extended conjugation .
1,2,5-Thiadiazole 1,1-Dioxide Derivatives
Compared to non-oxidized thiadiazoles, sulfone-containing derivatives like this compound 8,8-dioxide exhibit:
- Enhanced Stability : The sulfone group stabilizes radical anions, enabling doping and charge transport in n-type semiconductors .
- Reduced HOMO-LUMO Gap: Oxidation lowers the LUMO by ~0.5 eV compared to non-dioxide analogs, improving electron injection in devices .
Chalcogen-Substituted Analogs
Replacing sulfur with oxygen or selenium in fused thiadiazoles impacts electronic properties:
- Oxadiazole Derivatives : Naphtho[1,2-c][1,2,5]oxadiazole has a higher bandgap (~2.5 eV) due to reduced electron deficiency, making it less suitable for low-bandgap applications .
- Selenadiazole Derivatives : Selenium’s polarizability enhances charge transport but reduces environmental stability compared to sulfur-based this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
